Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring, and an isopropyl ester group attached to the carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester moiety.
Scientific Research Applications
Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylic acid: This compound shares a similar thienopyrazole core structure but differs in the substituents attached to the carboxylate group.
Ethyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate: Similar structure with an ethyl ester group instead of an isopropyl ester group.
Uniqueness: Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isopropyl ester group may provide different steric and electronic effects compared to other ester groups, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
propan-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-10(2)20-16(19)14-9-13-11(3)17-18(15(13)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
JIYXPYADIQPNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.